molecular formula C18H20BrN5O B2726214 2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine CAS No. 2379975-63-8

2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine

Cat. No. B2726214
CAS RN: 2379975-63-8
M. Wt: 402.296
InChI Key: NVSLRKYTBXLTQY-UHFFFAOYSA-N
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Description

The compound “2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine” is a complex organic molecule. It contains a bromopyrimidinyl group attached to a piperidinyl group via an oxymethyl linker, which is further attached to an imidazopyridine group .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The bromopyrimidinyl group, piperidinyl group, and imidazopyridine group contribute to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the bromopyrimidinyl group. This group is known to undergo nucleophilic displacement reactions and direct metallation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. For instance, a compound with a similar structure, 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, has a molecular weight of 287.16 and a melting point of 97-99 degrees Celsius .

properties

IUPAC Name

2-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O/c19-15-9-20-18(21-10-15)25-13-14-4-7-23(8-5-14)11-16-12-24-6-2-1-3-17(24)22-16/h1-3,6,9-10,12,14H,4-5,7-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLRKYTBXLTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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